molecular formula C21H18N4O3S B2719048 N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-89-6

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2719048
CAS No.: 941948-89-6
M. Wt: 406.46
InChI Key: JSKNQMSVPYNTKP-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. The structure includes a 3-methoxyphenyl acetamide moiety at position 2 and a phenyl substituent at position 7 of the thiazolo-pyridazine system. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., cesium carbonate-mediated reactions in DMF, as seen in ) .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-7-4-3-5-8-14)24-25(21(19)27)12-17(26)23-15-9-6-10-16(11-15)28-2/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNQMSVPYNTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941948-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, particularly its cytotoxic effects against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of 406.5 g/mol. The structure features a thiazolo-pyridazine moiety which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets.

PropertyValue
CAS Number941948-89-6
Molecular FormulaC21H18N4O3S
Molecular Weight406.5 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized via cyclocondensation reactions, which are common in the development of thiazole derivatives.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various thiazolo[4,5-d]pyridazine derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.

Key Findings:

  • Cytotoxicity Against MCF-7 and HeLa Cells :
    • The compound demonstrated significant cytotoxicity with IC50 values comparable to known anticancer agents.
    • For instance, derivatives containing similar structural motifs have shown IC50 values ranging from 10 to 30 μM against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
    • Compounds with enhanced lipophilicity often exhibit better membrane permeability, facilitating their action on intracellular targets.

Comparative Analysis

A comparative analysis of related compounds shows that modifications in the phenyl ring and thiazole structure can significantly influence biological activity.

Compound NameIC50 (μM)Cell LineNotes
Compound A29HeLaContains phthalimide moiety
Compound B14.34MCF-7High cytotoxicity; electron-withdrawing substituents enhance activity
N-(3-Methoxyphenyl)-2-(...)TBDTBDUnder investigation; expected to show similar or improved activity

Case Studies

Several studies have documented the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives:

  • Study on Thiazolopyridazines : This research highlighted compounds with IC50 values ranging from 6.90 to 51.46 μM against various cancer cell lines, indicating a promising avenue for further development .
  • Antifungal Activity : Some derivatives have also shown antifungal properties against Candida species, suggesting a broader spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit promising anticancer properties. For instance, thiazolo-pyridazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies on related thiazole derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) findings suggest that modifications in the thiazole ring can enhance antibacterial efficacy, indicating that this compound may possess similar properties .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of thiazolo-pyridazine compounds. Preliminary findings suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:

ModificationEffect on Activity
Substitution on the thiazole ringEnhanced antibacterial properties
Alteration of acetamide groupImproved anticancer efficacy
Variation in phenyl substituentsIncreased neuroprotective effects

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of thiazolo-pyridazine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions led to a significant reduction in cell viability, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted on several derivatives of this compound. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The thiazolo[4,5-d]pyridazine scaffold differentiates this compound from analogs with alternative heterocyclic cores:

  • Pyrimido[4,5-d]pyrimidinones (): These feature a pyrimidine-pyrimidinone core instead of thiazole-pyridazine. The presence of a piperazine group in these derivatives (e.g., compound 3b) suggests divergent solubility and receptor-binding profiles compared to the target compound .
  • Benzothiazole derivatives (): Compounds like 5d and 5e incorporate benzo[d]thiazole cores linked to spiro-oxadiazole systems, which may enhance antibacterial or anti-inflammatory activity but lack the fused pyridazine ring’s electron-deficient character .

Substituent Analysis

Table 1: Substituent Comparison of Thiazolo[4,5-d]pyridazine Derivatives
Compound Name Position 7 Substituent Acetamide Substituent Key Functional Groups
Target Compound Phenyl 3-Methoxyphenyl Methoxy, phenylthiazolo core
N-(4-Chlorophenyl)-... () 2-Thienyl 4-Chlorophenyl Chloro, thienyl
Compound 7a-c () Substituted-phenyl Benzoxazinone-linked oxadiazole Amino-pyrimidine, oxadiazole
  • Acetamide Group : The 3-methoxyphenyl group in the target compound may enhance lipophilicity compared to the 4-chlorophenyl group in ’s analog, which could influence membrane permeability .

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